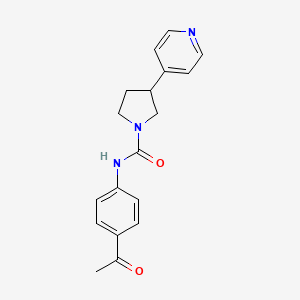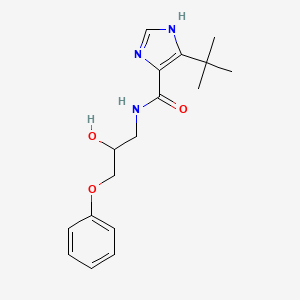![molecular formula C14H16F3N3O3 B7436652 2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)
2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid is a synthetic compound used in scientific research. It is commonly referred to as MPAPE-TFA and is used to study the effects of certain neurotransmitters on the brain.
作用机制
MPAPE-TFA works by binding to the dopamine transporter and blocking its activity. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling in the brain. This enhanced signaling is thought to underlie the rewarding effects of drugs of abuse, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
MPAPE-TFA has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the concentration of dopamine in the striatum, a brain region known to be involved in reward-motivated behavior. It has also been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in decision-making and impulse control. These effects are thought to underlie the rewarding and addictive properties of drugs of abuse.
实验室实验的优点和局限性
One of the main advantages of using MPAPE-TFA in lab experiments is that it allows researchers to study the effects of dopamine on the brain in a controlled manner. By blocking the activity of the dopamine transporter, researchers can increase the concentration of dopamine in the synaptic cleft and study the effects of this increase on the brain. However, one of the main limitations of using MPAPE-TFA is that it is a synthetic compound and may not accurately reflect the effects of dopamine in the brain under normal physiological conditions.
未来方向
There are a number of future directions for research involving MPAPE-TFA. One area of research is focused on understanding the role of dopamine in addiction and other psychiatric disorders. Another area of research is focused on developing new compounds that can selectively target different neurotransmitter transporters, allowing researchers to study the effects of other neurotransmitters on the brain. Additionally, there is ongoing research aimed at developing new imaging techniques that can be used to visualize the effects of MPAPE-TFA on the brain in real-time.
Conclusion:
In conclusion, MPAPE-TFA is a synthetic compound used in scientific research to study the effects of certain neurotransmitters on the brain. It is commonly used to study the effects of dopamine on reward-motivated behavior and has been shown to have a number of biochemical and physiological effects in the brain. While there are some limitations to using MPAPE-TFA in lab experiments, it remains an important tool for researchers studying the brain and its functions.
合成方法
MPAPE-TFA is synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 1H-pyrazole-4-carboxylic acid to form the desired product. Finally, the product is treated with trifluoroacetic acid to obtain MPAPE-TFA.
科学研究应用
MPAPE-TFA is primarily used in scientific research to study the effects of certain neurotransmitters on the brain. It is commonly used in studies involving the neurotransmitter dopamine, which is known to play a key role in reward-motivated behavior. MPAPE-TFA is used to block the activity of the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. By blocking the dopamine transporter, MPAPE-TFA increases the concentration of dopamine in the synaptic cleft, allowing researchers to study the effects of dopamine on the brain.
属性
IUPAC Name |
2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.C2HF3O2/c1-13-12(8-16)10-4-2-3-9(5-10)11-6-14-15-7-11;3-2(4,5)1(6)7/h2-7,12-13,16H,8H2,1H3,(H,14,15);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLWFNAEGIYWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC(=C1)C2=CNN=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)

![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(6-phenylhexyl)urea](/img/structure/B7436622.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7436633.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)
